N,N'-Diacetyl-L-cystine

Descripción general

Descripción

N,N’-Diacetyl-L-cystine is a disulfide dimer of N-acetylcysteine, known for its immunomodulatory properties. This compound is characterized by its intact disulfide bridge, which plays a crucial role in its biological activities. It has been studied for its potential therapeutic effects, particularly in modulating immune responses and improving endothelial function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diacetyl-L-cystine typically involves the acetylation of L-cystine. One common method includes the acetylation of L-cystine to form N,N’-diacetyl-L-cystine, followed by electrochemical reduction to yield N-acetylcysteine. This process is efficient and environmentally friendly, avoiding the formation of racemic mixtures and minimizing waste .

Industrial Production Methods: In industrial settings, the production of N,N’-Diacetyl-L-cystine involves large-scale acetylation reactions under controlled conditions. The process includes the use of carbon cathodes for electrochemical reduction, followed by electrodialysis for desalting and purification. This method ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: N,N’-Diacetyl-L-cystine undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to yield N-acetylcysteine.

Substitution: The acetyl groups can be substituted under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol or electrochemical reduction.

Substitution: Acidic or basic conditions to facilitate the substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: N-acetylcysteine.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Immunomodulatory Properties

Enhancement of Contact Sensitivity and Delayed-Type Hypersensitivity

DiNAC has been shown to modulate immune responses significantly. In studies involving BALB/c mice, oral administration of DiNAC enhanced contact sensitivity reactions to oxazolone, indicating its role as a potent immunomodulator. The compound demonstrated a potency 100 to 1000 times greater than that of N-acetylcysteine in this context. Interestingly, the immunomodulatory effects varied depending on the type of immune response being induced; DiNAC enhanced TH2-type responses while reducing TH1-type responses when different sensitizers were used .

Thrombolytic Applications

Lysis of Arterial Thrombi

Recent research has highlighted DiNAC's potential as a thrombolytic agent, particularly effective against platelet-rich arterial thrombi. In vitro studies demonstrated that DiNAC could lyse these thrombi rapidly, achieving significant reductions in surface area within minutes of perfusion. In contrast to traditional thrombolytics like tissue plasminogen activator (tPA), which primarily target fibrin-rich clots, DiNAC showed superior efficacy in lysing white thrombi composed mainly of platelets and von Willebrand Factor. This suggests that DiNAC could represent a novel therapeutic option for acute arterial occlusions .

Atherosclerosis Treatment

Anti-Atherogenic Effects

DiNAC has also been investigated for its role in treating atherosclerosis-related diseases. Studies on hyperlipidemic rabbit models indicated that DiNAC administration led to a significant reduction in thoracic aorta atherosclerosis without affecting plasma lipid levels. This suggests that the compound may exert its anti-atherogenic effects through mechanisms beyond simple antioxidant activity, potentially involving immunomodulation .

Summary of Key Findings

Case Studies and Research Insights

- Immunomodulatory Effects : A study demonstrated that DiNAC treatment increased CD8(+) T cell populations in ear specimens from sensitized mice, indicating an active role in modulating immune cell dynamics during hypersensitivity reactions .

- Thrombolytic Efficacy : In controlled experiments, perfusion of DiNAC resulted in over 95% reduction of thrombus surface area within minutes, showcasing its rapid action compared to minimal effects observed with N-acetylcysteine alone .

- Atherosclerosis Model : Research involving heritable hyperlipidemic rabbits showed that DiNAC administration reduced aortic lesions by 50%, highlighting its potential as a therapeutic agent for cardiovascular diseases linked to atherosclerosis .

Mecanismo De Acción

The mechanism of action of N,N’-Diacetyl-L-cystine involves its disulfide bridge, which is crucial for its biological activity. It modulates immune responses by affecting the redox state of cells and influencing signaling pathways involved in inflammation and oxidative stress. The compound targets molecular pathways that regulate endothelial function and immune responses, making it a potential therapeutic agent for cardiovascular diseases and immune-related conditions .

Comparación Con Compuestos Similares

N-acetylcysteine: A precursor to N,N’-Diacetyl-L-cystine, known for its antioxidant properties.

N,N’-Dibenzoyl-L-cystine: Another disulfide dimer with different substituents.

N,N’-Diformyl-L-cystine: A similar compound with formyl groups instead of acetyl groups.

Uniqueness: N,N’-Diacetyl-L-cystine is unique due to its specific acetyl groups and intact disulfide bridge, which confer distinct immunomodulatory and anti-atherosclerotic properties. Its ability to modulate immune responses and improve endothelial function sets it apart from other similar compounds .

Actividad Biológica

N,N'-Diacetyl-L-cystine (DiNAC) is the disulfide dimer of N-acetylcysteine (NAC) and exhibits significant biological activity, particularly as an immunomodulator and potential therapeutic agent in various conditions. This article explores the compound's biological effects, mechanisms of action, and implications in clinical settings based on diverse research findings.

Overview of this compound

- Chemical Structure : DiNAC is characterized by its intact disulfide bridge, which plays a crucial role in its biological activity.

- Mechanism of Action : DiNAC is believed to modulate redox processes and immune responses, influencing both contact sensitivity and delayed-type hypersensitivity reactions.

Immunomodulatory Effects

Research has demonstrated that DiNAC acts as a potent modulator of immune responses:

- Contact Sensitivity : In studies involving BALB/c mice, DiNAC enhanced contact sensitivity reactions to oxazolone. The compound was found to be 100 to 1000 times more potent than NAC in this regard, indicating that it does not merely act as a prodrug for NAC. The enhancement of these reactions was associated with increased CD8(+) T cell infiltration in affected tissues .

- Delayed-Type Hypersensitivity : DiNAC can either enhance or reduce delayed-type hypersensitivity (DTH) responses depending on the sensitizing agent used. For example, it reduced DTH responses to methylated BSA while enhancing reactions induced by fluorescein isothiocyanate .

Cardiovascular Benefits

DiNAC has shown promising results in improving endothelial function and reducing atherosclerosis:

- Endothelial Function : In a study involving Watanabe heritable hyperlipidemic (WHHL) rabbits, DiNAC treatment significantly improved endothelium-mediated dilation after three weeks of administration. This effect was sustained over an eight-week period without affecting plasma lipid levels .

- Atherosclerosis Reduction : DiNAC administration led to a 50% reduction in thoracic aorta atherosclerosis in WHHL rabbits. The compound's antiatherosclerotic effects were attributed to its immunomodulatory properties rather than antioxidant activity alone .

Thrombolytic Potential

Recent findings suggest that DiNAC may serve as an effective thrombolytic agent:

- In Vitro Studies : Research indicated that perfusion with DiNAC resulted in significant lysis of platelet-rich thrombi within minutes, outperforming traditional thrombolytic agents like tPA. This suggests its potential utility in acute arterial occlusions .

Summary of Key Findings

Case Studies

- Watanabe Heritable Hyperlipidemic Rabbits : A study administered DiNAC at 3 µmol/kg/day for eight weeks. Results showed improved endothelial function and significant reduction in atherosclerotic lesions, highlighting its therapeutic potential for cardiovascular diseases .

- Thrombolysis Research : An examination of DiNAC's efficacy against thrombi revealed rapid lysis capabilities, suggesting its role as a novel thrombolytic agent that could mitigate risks associated with hyper-fibrinolytic bleeding .

Propiedades

IUPAC Name |

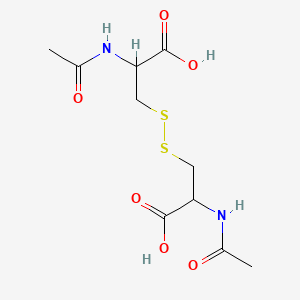

2-acetamido-3-[(2-acetamido-2-carboxyethyl)disulfanyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O6S2/c1-5(13)11-7(9(15)16)3-19-20-4-8(10(17)18)12-6(2)14/h7-8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPQSLLEROSACP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSSCC(C(=O)O)NC(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20970791 | |

| Record name | N,N'-Bis(1-hydroxyethylidene)cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5545-17-5 | |

| Record name | N,N'-Diacetyl-L-cystine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis(1-hydroxyethylidene)cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.